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Compound of Interest

Compound Name: 3-Ethynyl-3-methyloxetane

Cat. No.: B572437

CAS Number: 1290541-27-3

This technical guide provides a comprehensive overview of 3-ethynyl-3-methyloxetane, a
valuable building block for researchers, scientists, and drug development professionals. The
document details its chemical and physical properties, synthesis, spectral characterization, and
key applications, with a focus on its role in medicinal chemistry and click chemistry.

Chemical and Physical Properties

3-Ethynyl-3-methyloxetane is a heterocyclic compound featuring a strained four-membered
oxetane ring substituted with both a methyl and an ethynyl group at the 3-position. The
presence of the terminal alkyne makes it a versatile reagent for various coupling reactions,
particularly copper(l)-catalyzed azide-alkyne cycloaddition (CUAAC), a cornerstone of click
chemistry.[1][2] The oxetane moiety itself is of significant interest in medicinal chemistry as it
can act as a bioisostere for gem-dimethyl or carbonyl groups, often improving the
physicochemical properties of drug candidates, such as solubility and metabolic stability.[3]

Table 1: Physicochemical Properties of 3-Ethynyl-3-methyloxetane
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Property Value Source
CAS Number 1290541-27-3 [4]
IUPAC Name 3-ethynyl-3-methyloxetane [4]
Molecular Formula C6H80 [4]
Molecular Weight 96.13 g/mol [4]

Not explicitly available in

Boiling Point
search results.
) Not explicitly available in
Density
search results.
] ] Not explicitly available in
Melting Point
search results.
SMILES C#CC1l(Cc)cocl [4]

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of 3-ethynyl-3-
methyloxetane was not found in the provided search results, a general synthetic strategy can
be inferred from the synthesis of similar 3,3-disubstituted oxetanes.[5][6] A plausible approach
involves the alkynylation of a suitable oxetan-3-one precursor.

General Synthetic Approach

The synthesis of 3,3-disubstituted oxetanes often starts from commercially available oxetan-3-
one.[6] A potential synthetic route to 3-ethynyl-3-methyloxetane could involve the following
conceptual steps:

» Protection of the ketone: If necessary, the ketone functionality of a suitable starting material
could be protected.

« Introduction of the methyl group: A methylation reaction, for instance, using a Grignard
reagent like methylmagnesium bromide, could be performed.
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« Introduction of the ethynyl group: An alkynylation reaction, for example, using a lithium
acetylide or similar nucleophilic ethynyl equivalent, would introduce the terminal alkyne.

» Deprotection: If a protecting group was used, its removal would yield the final product.

A visual representation of a generalized synthetic workflow is provided below.

Synthetic Steps
Starting Material Final Product
1. Introduction of 2. Introduction of

Oxetane Precursor methyl group Methylation ethynyl grou Ethynylation\ (3—Ethynyl—3—methyloxetane
(e.g., 3-Oxetanone) ) k

Click to download full resolution via product page

Caption: Generalized synthetic workflow for 3-ethynyl-3-methyloxetane.

Spectral Characterization

Detailed spectral data for 3-ethynyl-3-methyloxetane are typically available from commercial
suppliers upon request.[4] However, based on the known spectral properties of similar
compounds, the following characteristic peaks can be anticipated.

Table 2: Predicted Spectral Data for 3-Ethynyl-3-methyloxetane
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Spectroscopy Characteristic Peaks

- Signal for the terminal alkyne proton (=C-H)
around & 2.0-3.0 ppm.[7][8]- Signals for the
1H NMR oxetane ring protons (CHz) typically in the
region of & 4.0-5.0 ppm.- Signal for the methyl
group protons (CHs) around & 1.0-1.5 ppm.[9]

- Signals for the alkyne carbons (C=C) in the
range of & 70-90 ppm.[10]- Signal for the

13C NMR guaternary carbon of the oxetane ring.- Signals
for the methylene carbons of the oxetane ring.-

Signal for the methyl carbon.

- A sharp, weak absorption band for the C=C
stretch around 2100-2260 cm~1.[11]- A sharp
absorption band for the =C-H stretch around

IR Spectroscopy 3300 cm~1[11]- C-H stretching vibrations for the
alkyl groups just below 3000 cm~1.[12]- C-O
stretching of the ether in the fingerprint region.
[12]

Applications in Drug Discovery and Medicinal
Chemistry

The unique combination of a strained, polar oxetane ring and a reactive terminal alkyne makes
3-ethynyl-3-methyloxetane a highly attractive building block in drug discovery.

Role as a Bioisostere

The oxetane motif is increasingly utilized as a bioisostere for commonly found functional groups
in drug molecules, such as gem-dimethyl and carbonyl groups.[3][13] This substitution can lead
to significant improvements in a compound's ADME (Absorption, Distribution, Metabolism, and
Excretion) properties:

e Improved Solubility: The polar nature of the oxetane ring can enhance the aqueous solubility
of a molecule, which is often a challenge in drug development.[3]
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o Metabolic Stability: Replacing metabolically labile groups with an oxetane can block sites of
enzymatic degradation, thereby increasing the half-life of a drug.

e Modulation of Lipophilicity: The incorporation of an oxetane can fine-tune the lipophilicity of a
compound, which is a critical parameter for its pharmacokinetic and pharmacodynamic
profile.

Utility in Click Chemistry

The terminal alkyne functionality of 3-ethynyl-3-methyloxetane allows for its facile conjugation
to other molecules bearing an azide group via the copper(l)-catalyzed azide-alkyne
cycloaddition (CUAAC) reaction.[14][15] This "click" reaction is known for its high efficiency,
selectivity, and biocompatibility, making it a powerful tool in various stages of drug discovery.

Experimental Protocol: General Procedure for Copper(l)-Catalyzed Azide-Alkyne Cycloaddition
(CUAAC)

This protocol is a generalized procedure and may require optimization for specific substrates.

e Reactant Preparation: Dissolve the azide-containing molecule (1 equivalent) and 3-ethynyl-
3-methyloxetane (1-1.2 equivalents) in a suitable solvent system (e.g., a mixture of t-
butanol and water).

» Catalyst Preparation: In a separate vial, prepare a fresh solution of the copper(l) catalyst.
This is typically done by adding a solution of a copper(ll) salt (e.g., CuSOas, 1-5 mol%) to a
solution of a reducing agent (e.g., sodium ascorbate, 5-10 mol%) in water. A stabilizing
ligand such as TBTA or THPTA may also be included.

o Reaction Initiation: Add the catalyst solution to the solution of the azide and alkyne.

o Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress
by a suitable analytical technique (e.g., TLC or LC-MS).

o Work-up and Purification: Once the reaction is complete, the product is isolated through
standard work-up procedures, which may include extraction and column chromatography.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b572437?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/31094231/
https://rjptonline.org/AbstractView.aspx?PID=2025-18-5-68
https://www.benchchem.com/product/b572437?utm_src=pdf-body
https://www.benchchem.com/product/b572437?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b572437?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Reactants
A Click Reaction
3-Ethynyl-S-methyloxetane) L/ Product
CuAAC
(Copper(I) Catalyst, [1,2,3—Triazole Linked Conjugate]

_T Sodium Ascorbate)

Azide-containing Molecule ||
(e.g., Drug Candidate, Probe)

Click to download full resolution via product page
Caption: Schematic of a CUAAC reaction using 3-ethynyl-3-methyloxetane.
This click chemistry approach enables the modular synthesis of complex molecules, including:

e PROTACSs and Molecular Glues: Linking a target-binding moiety to an E3 ligase-recruiting
element.

¢ Bioconjugation: Attaching the oxetane-containing fragment to proteins, nucleic acids, or other
biomolecules for imaging or therapeutic purposes.

o Fragment-Based Drug Discovery (FBDD): Growing a fragment hit by linking it to other small
molecules to improve its binding affinity and drug-like properties.

Signaling Pathways and Logical Relationships

While specific examples of 3-ethynyl-3-methyloxetane directly modulating a signaling
pathway were not identified in the search results, its application in the synthesis of kinase
inhibitors provides a logical framework for its potential impact. For instance, in the development
of Epidermal Growth Factor Receptor (EGFR) inhibitors, ethynyl-containing fragments are
known to interact with the ATP-binding site of the kinase domain.

The following diagram illustrates a hypothetical drug discovery workflow where 3-ethynyl-3-
methyloxetane could be employed to develop a novel kinase inhibitor.
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Caption: Hypothetical drug discovery workflow for a kinase inhibitor.
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In this workflow, 3-ethynyl-3-methyloxetane serves as a key building block in the lead
optimization phase to rapidly generate a library of analogs with potentially improved properties,
accelerating the identification of a viable drug candidate.

Conclusion

3-Ethynyl-3-methyloxetane is a valuable and versatile building block in modern chemical and
pharmaceutical research. Its unique structural features, combining the beneficial properties of
the oxetane ring with the reactive handle of a terminal alkyne, make it a powerful tool for the
synthesis of novel compounds with improved drug-like properties. Its utility in click chemistry
further expands its applicability, enabling the efficient construction of complex molecular
architectures for a wide range of applications in drug discovery and chemical biology. As the
demand for novel therapeutics with optimized properties continues to grow, the importance of
innovative building blocks like 3-ethynyl-3-methyloxetane is expected to increase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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